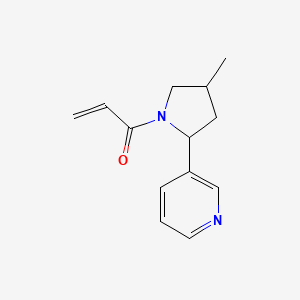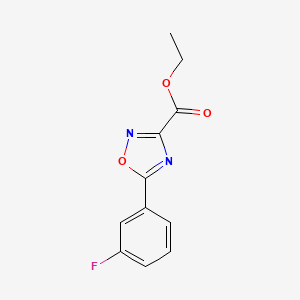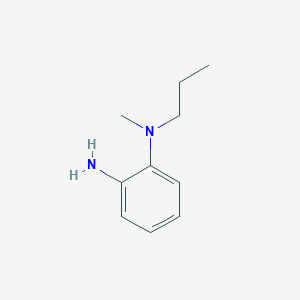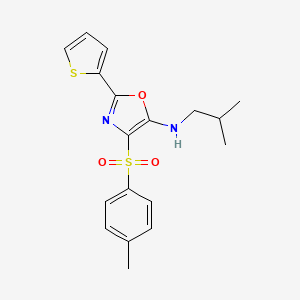
4-methoxy-1H-indole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methoxy-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.19 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
Indoles, including this compound, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . The synthesis of indole derivatives has been the focus of the chemical community due to the importance of this significant ring system .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9NO2/c1-13-10-4-2-3-9-8(10)5-7(6-12)11-9/h2-6,11H,1H3 . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a 3D structure .Physical And Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用
Synthesis and Structural Applications
Building Block for Trisubstituted Indoles : 4-Methoxy-1H-indole-2-carbaldehyde serves as a versatile building block in synthesizing 2,3,6-trisubstituted indole derivatives, acting as a regioselective electrophile in reactions with various nucleophiles. This reactivity is instrumental in creating novel pyrimido[1,2-a]indole derivatives, showcasing its utility in expanding the diversity of indole-based compounds (Yamada et al., 2009).
Synthesis of Indoloquinones : The compound is also pivotal in synthesizing 4,7-indoloquinones from indole-7-carbaldehydes through Dakin oxidation. The presence of methoxy groups activates the indole C7 position, facilitating the synthesis and enabling structural variation through functionalities at C2 and C3 (Alamgir et al., 2008).
Formation of Furanoindoles : this compound is used in the synthesis of N-tosylated furano[2,3-g]indoles, through alkylation with α-haloketones and subsequent cyclisation. The process showcases its role in forming complex fused ring systems (Pchalek et al., 2021).
Preparation of Chirally Substituted Indoles : The compound is integral in preparing optically active indole-2-carbaldehydes, which are then used in asymmetric synthesis. This application demonstrates its importance in creating chiral centers and advancing stereochemistry (Golantsov et al., 2005).
Pharmaceutical and Biological Applications
Antibacterial Activities : Certain derivatives of this compound exhibit notable antibacterial activities, highlighting its potential in developing new antibacterial agents. These compounds, especially when synthesized as indole-3-carbaldehyde semicarbazone derivatives, show inhibitory activities against various bacterial strains, opening avenues for novel antibiotic development (Carrasco et al., 2020).
Antimitotic Activities in Cancer Treatment : Derivatives of this compound, specifically 2-phenylindole-3-carbaldehydes, exhibit antimitotic activities by inhibiting tubulin polymerization. These compounds show potent action against breast cancer cells, positioning them as potential candidates for cancer therapy (Kaufmann et al., 2007).
Synthesis of Antiproliferative Compounds : The compound is involved in synthesizing new heterocyclic compounds with notable antiproliferative potency towards cancer cell lines, underscoring its significance in cancer research and potential therapeutic applications (Fawzy et al., 2018).
Safety and Hazards
The safety information available indicates that 4-methoxy-1H-indole-2-carbaldehyde is potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include wearing protective gloves, eye protection, and avoiding breathing dust or fumes .
将来の方向性
Indoles, including 4-methoxy-1H-indole-2-carbaldehyde, have been the focus of research due to their prevalence in natural products and drugs . They have various biologically vital properties and are used in the treatment of cancer cells, microbes, and different types of disorders in the human body . The development of novel methods of synthesis for indole derivatives is an area of ongoing research .
作用機序
Target of Action
4-Methoxy-1H-indole-2-carbaldehyde, like other indole derivatives, is known to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . This makes it a valuable scaffold for the development of new therapeutic derivatives .
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways due to their broad-spectrum biological activities
Pharmacokinetics
The compound’s molecular weight (17519) suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
特性
IUPAC Name |
4-methoxy-1H-indole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-4-2-3-9-8(10)5-7(6-12)11-9/h2-6,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUMJEKBMVREKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C=C(N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-3-(3,4-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2407009.png)





![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2407017.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407020.png)

